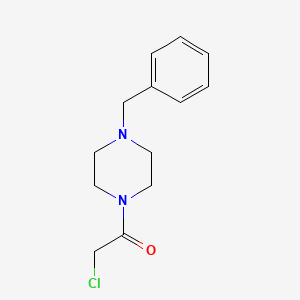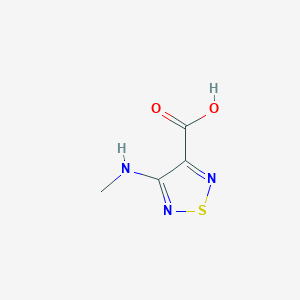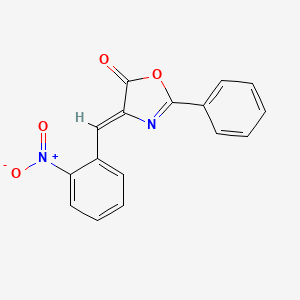![molecular formula C16H11NO5 B1300975 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid CAS No. 26513-80-4](/img/structure/B1300975.png)
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid” is a chemical compound with the molecular formula C16H11NO5 . It has been studied for its potential as a COX-2 inhibitor .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl group attached to a benzoic acid group . The molecular weight is 297.26 g/mol .Chemical Reactions Analysis
This compound has been used in the synthesis of potential COX-2 inhibitors . It has also been used in the design of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.26 g/mol and an XLogP3-AA value of 1.7, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación
Chemistry and Bioactivities
3,4–Dihydro–2H–1,3–benzoxazines derivatives, which include our compound of interest, are a significant class of heterocycles with a particular awareness due to their remarkable biological activities in humans, plant as well as in animals . They are naturally occurring and their alteration in the benzoxazines skeleton, beside their comparative chemical simplicity and accessibility, make these compounds to be suitable sources of other bioactive compounds .
Antifungal and Antibacterial Properties
These compounds have been found to have a broad biological activity such as antifungal and antibacterial properties . This makes them potentially useful in the development of new antimicrobial agents.
Anti-HIV Properties
The 3,4–Dihydro–2H–1,3–benzoxazines derivatives have also shown potential as anti-HIV agents . This could be a significant breakthrough in the fight against HIV/AIDS.
Anticancer Properties
These compounds have shown anticancer properties . They could potentially be used in the development of new cancer treatments.
Anticonvulsant Properties
The 3,4–Dihydro–2H–1,3–benzoxazines derivatives have shown potential as anticonvulsant agents . This could lead to the development of new treatments for conditions like epilepsy.
Anti-inflammatory Properties
These compounds have anti-inflammatory properties . This could potentially be useful in the treatment of conditions like arthritis and other inflammatory diseases.
BET Bromodomain Inhibitors
A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .
COX Inhibition
The compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml . This suggests potential use in the development of new anti-inflammatory and analgesic drugs.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWDOSSOOODIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364945 |
Source


|
| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid | |
CAS RN |
26513-80-4 |
Source


|
| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)







